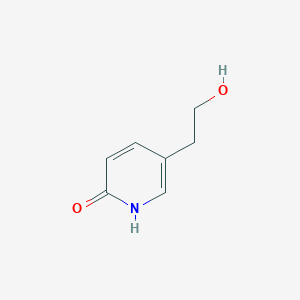![molecular formula C8H7N3 B12962815 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach includes the use of transition-metal-free strategies for the preparation of multisubstituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with considerations for reaction optimization and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution: Substitution reactions can be performed on the pyridine ring, often using halogenated reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation and halogenated compounds for substitution reactions. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile primarily involves the inhibition of FGFRs. By binding to these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have been evaluated for their antileishmanial efficacy.
Uniqueness
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is unique due to its specific inhibitory effects on FGFRs, making it a promising candidate for targeted cancer therapy. Its structural features also allow for various chemical modifications, enhancing its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C8H7N3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h3,5,10H,1-2H2 |
Clave InChI |
UJCADMLSXYYQJX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1N=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


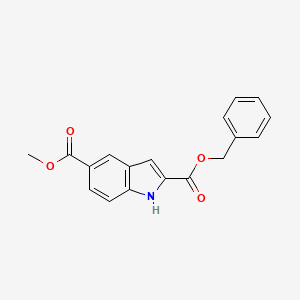
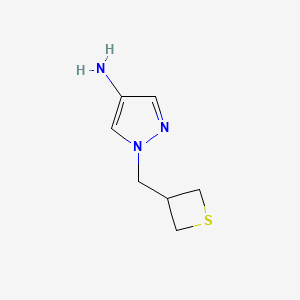
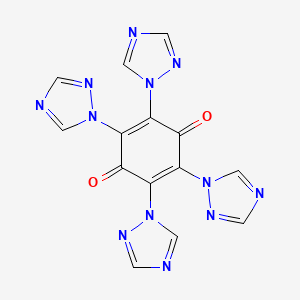
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
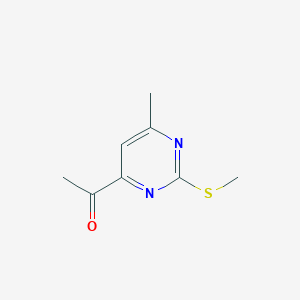
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

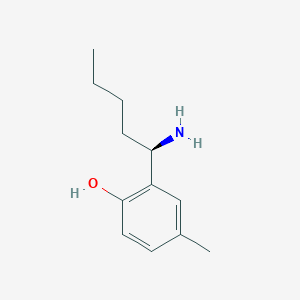


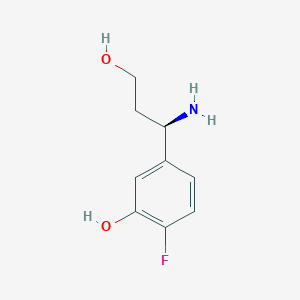
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

